molecular formula C24H32N2O5S B2870993 N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methyl-4-propoxybenzenesulfonamide CAS No. 921915-01-7

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methyl-4-propoxybenzenesulfonamide

Cat. No. B2870993
CAS RN: 921915-01-7
M. Wt: 460.59
InChI Key: OOIKTSSANDUTMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the benzoxazepine ring, which is a seven-membered ring containing an oxygen and a nitrogen atom. The dimethyl, propyl, and propoxy groups would be attached to this ring. The sulfonamide group would likely be attached to the benzene ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted based on its structure. For example, this compound is likely to be solid at room temperature given its molecular weight. Its solubility in water would depend on the polarity of its functional groups .

Scientific Research Applications

Synthesis and Characterization

  • Research has focused on novel synthetic routes and characterizations of various sulfonamide compounds with potential pharmacological activities. For instance, the synthesis of novel classes of [1,4]oxazepine-based primary sulfonamides demonstrated strong inhibition of human carbonic anhydrases, highlighting the dual role of the primary sulfonamide functionality in enabling ring construction and acting as an enzyme prosthetic group (Sapegin et al., 2018).
  • Another study synthesized and characterized new Schiff bases of Sulfa drugs and their Pd(II), Cu(II) complexes, focusing on antimicrobial activities and carbonic anhydrase enzyme inhibitor effects. This research highlighted the potential of these compounds for medicinal applications (Alyar et al., 2018).

Photophysical and Photochemical Properties

  • Investigations into the photophysical and photochemical properties of sulfonamide derivatives have led to the identification of potential applications in photodynamic therapy. For example, a study on zinc phthalocyanine derivatives substituted with new benzenesulfonamide groups containing Schiff base demonstrated high singlet oxygen quantum yields, making them promising candidates for Type II photosensitizers in cancer treatment (Pişkin et al., 2020).

Antimicrobial and Antifungal Activities

  • Sulfonamide compounds have been explored for their antimicrobial and antifungal properties, with several studies reporting potent therapeutic potential against various Gram-negative and Gram-positive bacterial strains. For example, N-substituted sulfonamides bearing a benzodioxane moiety exhibited significant antibacterial activity (Abbasi et al., 2016).

Anticancer and Enzyme Inhibition

  • Certain sulfonamide derivatives have shown promise as anticancer agents and enzyme inhibitors. A study on mixed-ligand copper(II)-sulfonamide complexes revealed that the sulfonamide derivative significantly affects DNA binding, cleavage, genotoxicity, and anticancer activity, offering new insights into the design of anticancer drugs (González-Álvarez et al., 2013).

Agricultural Applications

  • In the agricultural sector, research on nanoparticle carrier systems for fungicides, such as carbendazim and tebuconazole, has demonstrated the potential of sulfonamide derivatives for sustained release formulations. These systems could lead to reduced environmental toxicity and improved efficacy in plant disease management (Campos et al., 2015).

Mechanism of Action

The mechanism of action of a compound depends on its intended use, which is not specified here. If this compound is intended for use as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s a new drug candidate, future research could involve preclinical and clinical trials to evaluate its safety and efficacy .

properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-7-yl)-3-methyl-4-propoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N2O5S/c1-6-12-26-20-15-18(8-10-22(20)31-16-24(4,5)23(26)27)25-32(28,29)19-9-11-21(17(3)14-19)30-13-7-2/h8-11,14-15,25H,6-7,12-13,16H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOIKTSSANDUTMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)OCCC)C)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.